2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a thienyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 3-methyl-2-thiophenecarboxaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Analytical Chemistry: It can serve as a ligand in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid hydrazide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid (5-Br-2-MeO-benzylidene)-hydrazide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid (2-Cl-3-Ph-allylidene)-hydrazide
Uniqueness
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H14N4OS2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-6-7-21-13(10)8-16-19-14(20)9-22-15-17-11-4-2-3-5-12(11)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
AUBCYVMBZLOUPI-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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